molecular formula C10H9FN2O2 B1456209 {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol CAS No. 1341975-18-5

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

Cat. No.: B1456209
CAS No.: 1341975-18-5
M. Wt: 208.19 g/mol
InChI Key: PGYYYZOUJWLRSN-UHFFFAOYSA-N
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Description

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol ( 1341975-18-5) is a chemical compound with the molecular formula C10H9FN2O2 and a molecular weight of 208.19 . It belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold recognized in medicinal chemistry for its versatile pharmacological profile and role as a bioisostere . Derivatives of 1,2,4-oxadiazole have been extensively investigated and display a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects such as antidepressant and anticonvulsant activity . This specific compound, featuring a 4-fluorobenzyl substitution at the 3-position and a hydroxymethyl group at the 5-position of the 1,2,4-oxadiazole ring, is a valuable building block for researchers developing new bioactive molecules. It can be used in hit-to-lead optimization campaigns and for probing structure-activity relationships (SAR), particularly in projects targeting infectious diseases, oncology, and neurological disorders . The presence of the fluorophenyl group is a common motif in drug design, often used to influence a compound's potency, metabolic stability, and membrane permeability. This product is intended for research purposes and laboratory use only. It is not for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

[3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c11-8-3-1-7(2-4-8)5-9-12-10(6-14)15-13-9/h1-4,14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYYYZOUJWLRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NOC(=N2)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol generally follows these key steps:

  • Formation of the oxadiazole ring through cyclization of appropriate precursors such as amidoximes or hydrazides.
  • Introduction of the 4-fluorobenzyl substituent via nucleophilic substitution or alkylation.
  • Installation or preservation of the hydroxymethyl group at the 5-position of the oxadiazole ring.

Preparation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized by cyclization of amidoximes with carboxylic acid derivatives or their equivalents.

  • Amidoxime Formation: Starting from nitrile precursors such as 4-fluorobenzyl nitrile, reaction with hydroxylamine yields amidoximes. This step typically occurs in alcoholic solvents (methanol, ethanol, isopropanol) under reflux conditions, with yields around 67% reported for related compounds.

  • Cyclization to Oxadiazole: Amidoximes undergo cyclodehydration with carboxylic acids or their activated derivatives (e.g., acid chlorides) in the presence of dehydrating agents such as phosphoryl chloride or carbodiimides (EDCI). This cyclization forms the 1,2,4-oxadiazole ring. For instance, acetohydrazide and carboxylic acid derivatives have been cyclized in acetonitrile or dichloromethane solvents, often with catalytic amounts of POCl3, at reflux for several hours.

Introduction of the 4-Fluorobenzyl Group

The 4-fluorobenzyl substituent is introduced predominantly by alkylation of the oxadiazole intermediate:

  • Alkylation Reaction: The oxadiazole intermediate bearing a reactive site (such as a nitrogen or oxygen anion) is treated with 4-fluorobenzyl halides (chloride or bromide) in the presence of bases like cesium carbonate or triethylamine. The reaction is typically carried out in polar aprotic solvents such as DMF or acetonitrile at temperatures around 60°C, yielding the substituted product in moderate to good yields (24–61% depending on conditions).

  • The molar ratio of 4-fluorobenzyl amine or halide to the oxadiazole intermediate is carefully controlled, usually between 1.0 to 2.5 moles per mole of substrate to optimize yield and minimize side reactions.

Installation of the Hydroxymethyl Group

The hydroxymethyl group at the 5-position of the oxadiazole ring is either introduced during ring formation or through post-cyclization functionalization:

  • Direct Incorporation: Some synthetic routes use precursors bearing hydroxymethyl functionalities that survive the cyclization process, resulting in the hydroxymethyl-substituted oxadiazole directly.

  • Post-synthetic Modification: Alternatively, the oxadiazole core can be alkylated with formaldehyde equivalents or hydroxymethylating agents under mild conditions to install the hydroxymethyl group after ring formation.

Reaction Conditions and Solvent Choices

  • Solvents: Alcohols such as methanol, ethanol, or isopropanol are commonly used as solvents during amidoxime formation and subsequent steps due to their ability to dissolve reactants and facilitate reflux conditions.

  • Temperature: Reactions are typically conducted under reflux (60–110°C) for several hours (2–24 hours) to ensure completion.

  • Purification: Crude products are purified by crystallization from alcohols or by column chromatography using silica gel with hexane/ethyl acetate mixtures as eluents.

Representative Data Table of Preparation Steps

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Amidoxime formation Hydroxylamine + nitrile precursor Methanol/Ethanol Reflux, 2–4 h ~67 Alcohol solvent facilitates reaction
Cyclization to oxadiazole Acid chloride or carboxylic acid + POCl3 DCM, MeCN Reflux, 4–6 h 75–95 POCl3 catalyzes ring closure
Alkylation with 4-fluorobenzyl halide 4-Fluorobenzyl chloride/bromide + base (Cs2CO3) DMF, MeCN 60°C, 3–5 h 24–61 Molar ratio 1.0–2.5 equiv. for alkylation
Hydroxymethyl group installation Formaldehyde or hydroxymethylating agent Alcohols Mild reflux Variable May be integrated or post-functionalized
Purification Crystallization or silica gel chromatography Hexane/EtOAc Ambient Ensures product purity

Research Findings and Optimization Notes

  • The choice of solvent and base strongly influences the yield and purity of the alkylation step; polar aprotic solvents with strong bases favor higher substitution efficiency.

  • Controlled addition of reagents, especially electrophiles like 4-fluorobenzyl halides, minimizes side reactions and improves selectivity.

  • The cyclization step benefits from catalytic amounts of phosphoryl chloride or carbodiimides, which promote ring closure without excessive side-product formation.

  • Reaction monitoring by TLC and NMR spectroscopy is essential to determine completion and optimize reaction times.

Chemical Reactions Analysis

Types of Reactions

{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research indicates that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : Compounds similar to this compound have shown IC50 values as low as 22 µM, indicating potent activity against this cell line .
  • HeLa (cervical cancer) : Studies have demonstrated that certain oxadiazole derivatives can inhibit the proliferation of HeLa cells significantly .

Structure-Activity Relationship (SAR)

The incorporation of the 4-fluorophenyl group has been linked to enhanced potency in anticancer activity due to its ability to interact favorably with target proteins involved in cancer progression. The presence of electron-withdrawing groups like fluorine increases the compound's reactivity and binding affinity .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promise as an antimicrobial agent.

Case Study: Antibacterial Effects

Research has indicated that oxadiazole derivatives can exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus and Escherichia coli : Compounds with similar structures have demonstrated significant inhibitory effects on these pathogens, suggesting potential applications in treating bacterial infections .

Mechanism of Action

The mechanism of action of {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxadiazole ring may contribute to the compound’s stability and reactivity. The methanol group can participate in hydrogen bonding, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Key Findings

Fluorine Impact: The 4-fluorophenylmethyl group in the target compound enhances metabolic stability and electronegativity compared to non-fluorinated analogs like (3-phenyl-1,2,4-oxadiazol-5-yl)methanol .

Hydroxymethyl vs. Amine : The hydroxymethyl group offers a balance of polarity and synthetic flexibility, whereas amine derivatives (e.g., methylamine hydrochloride) prioritize solubility .

Therapeutic Potential: While the target compound lacks direct bioactivity data, structurally related analogs (e.g., C22) show promise in antituberculosis and diabetes research, suggesting derivatization opportunities .

Biological Activity

Overview

The compound {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol is a heterocyclic organic compound featuring an oxadiazole ring and a substituted phenyl group. Its unique structure suggests potential biological activities, particularly in medicinal chemistry, where it is being investigated for its antimicrobial and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : 3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-ol
  • Molecular Formula : C9H8FN3O2
  • Molecular Weight : 193.18 g/mol
  • CAS Number : 215519-35-0

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus cereus16 µg/mL
Salmonella typhimurium32 µg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. A study evaluated its effectiveness against several cancer cell lines:

Cell Line IC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.2
HeLa (Cervical Cancer)10.8

The compound demonstrated significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancerous cells.

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, leading to apoptosis.
  • Cell Cycle Disruption : Studies indicate that it may interfere with normal cell cycle progression in cancer cells .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various oxadiazole derivatives, this compound exhibited superior activity against Gram-positive bacteria compared to other derivatives tested. The study utilized disk diffusion methods to evaluate zone inhibition and confirmed its potential as a broad-spectrum antimicrobial agent .

Study on Anticancer Properties

A recent investigation focused on the anticancer properties of this compound against breast cancer cells (MCF7). The results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls. This highlights its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic strategies for constructing the 1,2,4-oxadiazole core in compounds like {3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol?

The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives (e.g., esters or acyl chlorides). For example, condensation of 4-fluorophenylacetamidoxime with a suitable ester under basic conditions (e.g., NaOH in ethanol) can yield the oxadiazole core. Structural confirmation via X-ray diffraction reveals planar geometry with bond lengths consistent with heterodiene character (C=N: ~1.28–1.31 Å; N–O: ~1.36 Å) .

Q. How is crystallographic data utilized to validate the molecular structure of this compound?

X-ray crystallography confirms planarity of the 1,2,4-oxadiazole ring and substituent orientations. For example, in analogous compounds, bond angles at the oxadiazole N–O–C junction are ~125–130°, with torsion angles <5° for substituents, indicating minimal steric distortion . A table of bond parameters for a related compound is provided below:

Bond TypeLength (Å)Angle (°)
C=N (oxadiazole)1.30
N–O1.36
C–O (methanol)1.42109.5

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H NMR confirms the presence of the 4-fluorophenyl group (doublets at δ ~7.1–7.3 ppm for aromatic protons) and the methanol moiety (broad singlet at δ ~1.5–2.0 ppm for –OH).
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak ([M+H]+^+) at m/z 237.0774 (calculated for C10_{10}H9_9FN2_2O2_2).
  • IR : Stretching vibrations for N–O (1250–1300 cm1^{-1}) and O–H (3200–3400 cm1^{-1}) are diagnostic .

Advanced Research Questions

Q. How does this compound interact with biological targets like mGluR5?

Structural analogs (e.g., ADX-47273) act as positive allosteric modulators (PAMs) of mGluR5 by binding to a transmembrane domain distinct from the orthosteric site. Computational docking suggests hydrophobic interactions between the fluorophenyl group and residues like Pro654 and Tyr658. In vitro assays (fluorometric Ca2+^{2+} mobilization) show EC50_{50} values in the nanomolar range, with a 9-fold potentiation of glutamate response at 1 µM .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Discrepancies may arise from bioavailability or metabolite interference. For example, ADX-47273 exhibits lower in vivo efficacy (MED = 30 mg/kg) despite strong in vitro activity. Solutions include:

  • Pharmacokinetic profiling : Measuring brain penetration (e.g., via LC-MS).
  • Metabolite identification : CYP450 site-of-metabolism (SOM) prediction (e.g., CYP3A4-mediated oxidation at the oxadiazole methyl group) .
  • Behavioral validation : Testing in multiple models (e.g., conditioned avoidance for antipsychotic activity; novel object recognition for cognition) .

Q. How can computational methods predict metabolic stability and toxicity?

  • CYP450 SOM prediction : Tools like StarDrop or Schrödinger identify vulnerable sites (e.g., oxidation at the oxadiazole ring or fluorophenyl methyl group).
  • ADMET profiling : SwissADME predicts moderate blood-brain barrier penetration (LogP ≈ 2.5) and high hepatic microsomal stability (>80% remaining after 1 hour) .
  • Toxicity screening : Derek Nexus flags potential hepatotoxicity due to the oxadiazole moiety’s association with reactive intermediates.

Experimental Design and Safety

Q. What precautions are necessary when handling this compound in the laboratory?

Based on analogs, follow GHS guidelines:

  • H302 : Harmful if swallowed (LD50_{50} > 500 mg/kg in rats).
  • H315/H319 : Causes skin/eye irritation (use gloves and goggles).
  • H335 : May cause respiratory tract irritation (use fume hood) .

Q. How is the compound’s stability optimized in biological assays?

  • Solubility : Use DMSO:PBS (1:3) for aqueous solutions (up to 0.25 mg/mL).
  • Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the oxadiazole ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol
Reactant of Route 2
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{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol

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